

Application of Disodium 2-hydroxypentanedioate in Metabolomics Research

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Compound of Interest

Compound Name: *Disodium 2-hydroxypentanedioate*

Cat. No.: *B025347*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutaric acid (2-HG), has emerged as a critical metabolite in the field of metabolomics, with profound implications for cancer biology, inborn errors of metabolism, and cellular signaling. 2-HG exists as two distinct stereoisomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG), each with unique biological origins and functions.^[1] The accumulation of these enantiomers is associated with specific pathological conditions, making their accurate quantification a valuable tool for diagnostics, prognostics, and therapeutic monitoring.

D-2-hydroxyglutarate is now widely recognized as an oncometabolite.^[1] Its accumulation is a hallmark of cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes, such as gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.^{[2][3]} These mutations confer a neomorphic enzymatic activity, leading to the reduction of α -ketoglutarate (α -KG) to D-2-HG.^[2] Elevated D-2-HG competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET enzymes), leading to widespread epigenetic alterations that contribute to tumorigenesis.^{[4][5][6]}

L-2-hydroxyglutarate, on the other hand, can accumulate in certain metabolic disorders, such as L-2-hydroxyglutaric aciduria, a rare inherited neurometabolic disorder.[7][8] It can also be produced under specific conditions like hypoxia.[9] Similar to its D-enantiomer, L-2-HG can also inhibit α -KG-dependent dioxygenases, impacting cellular metabolism and signaling.[10]

This document provides detailed application notes and experimental protocols for the use of **Disodium 2-hydroxypentanedioate** (and its enantiomeric forms) in metabolomics research.

Key Applications in Metabolomics

- Biomarker for IDH-mutant Cancers: Quantification of D-2-HG in tumor tissue, plasma, urine, and cerebrospinal fluid serves as a highly specific biomarker for the presence of IDH1/2 mutations in various cancers.[3] This is crucial for diagnosis, patient stratification, and monitoring response to IDH-targeted therapies.
- Diagnosis of Inborn Errors of Metabolism: The differential quantification of D- and L-2-HG in urine is the definitive diagnostic method for D-2-hydroxyglutaric aciduria, L-2-hydroxyglutaric aciduria, and combined D,L-2-hydroxyglutaric aciduria.[8][11]
- Research in Cancer Metabolism and Epigenetics: Studying the dynamics of D- and L-2-HG provides insights into cancer cell metabolism, epigenetic regulation, and the tumor microenvironment.[12]
- Drug Development: Monitoring 2-HG levels is essential for the development and clinical evaluation of inhibitors targeting mutant IDH enzymes.[13]
- Internal Standard for Mass Spectrometry: Stable isotope-labeled forms of **Disodium 2-hydroxypentanedioate** are used as internal standards for accurate and precise quantification of 2-HG enantiomers in biological samples by LC-MS/MS.

Data Presentation: Quantitative Levels of D- and L-2-Hydroxyglutarate

The following tables summarize typical concentrations of D- and L-2-hydroxyglutarate in various biological matrices under normal and pathological conditions. These values are compiled from multiple research publications and should be considered as reference ranges.

Table 1: D-2-Hydroxyglutarate Concentrations

Biological Matrix	Condition	Concentration Range	Reference(s)
Glioma Tissue	IDH-mutant	1 - 30 $\mu\text{mol/g}$ tissue	[1][14][15]
IDH-wild-type	0.01 - 0.02 $\mu\text{mol/g}$ tissue	[14]	
Plasma	Healthy Controls	$97 \pm 44.1 \text{ ng/mL}$	[16]
Glioma (IDH-mutant)		$97.2 \pm 60.4 \text{ ng/mL}$	[16]
Serum	Healthy Controls	< 2.77 μM (quantification limit)	[13]
AML (IDH-mutant)	Significantly elevated	[13]	
Urine	Healthy Controls	23 $\mu\text{mol/mmol}$ creatinine	[9]
D-2-hydroxyglutaric aciduria	60- to 100-fold higher than normal	[9]	
Glioma (IDH-mutant)	4.6 \pm 2 $\mu\text{g/mg}$ creatinine	[16]	
Glioma (IDH-wild-type)	7.3 \pm 4.4 $\mu\text{g/mg}$ creatinine	[16]	
Cerebrospinal Fluid	Glioma (IDH-mutant)	Elevated	[3]

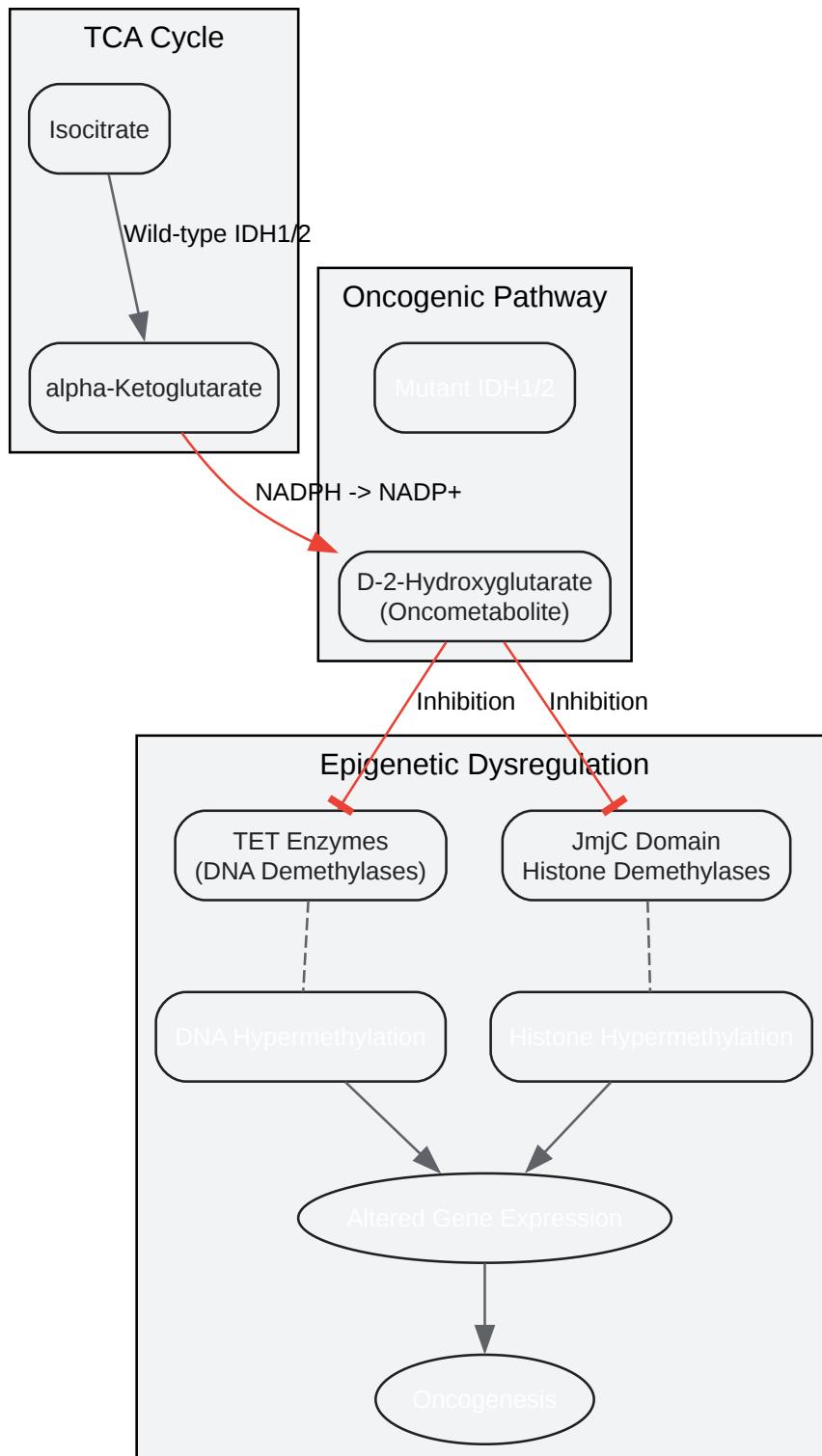
Table 2: L-2-Hydroxyglutarate Concentrations

Biological Matrix	Condition	Concentration Range	Reference(s)
Urine	Healthy Controls	23 µmol/mmol creatinine	[9]
L-2-hydroxyglutaric aciduria	10- to 300-fold higher than normal	[8]	
L-2-hydroxyglutaric aciduria	11- to 25-fold higher than normal	[9]	

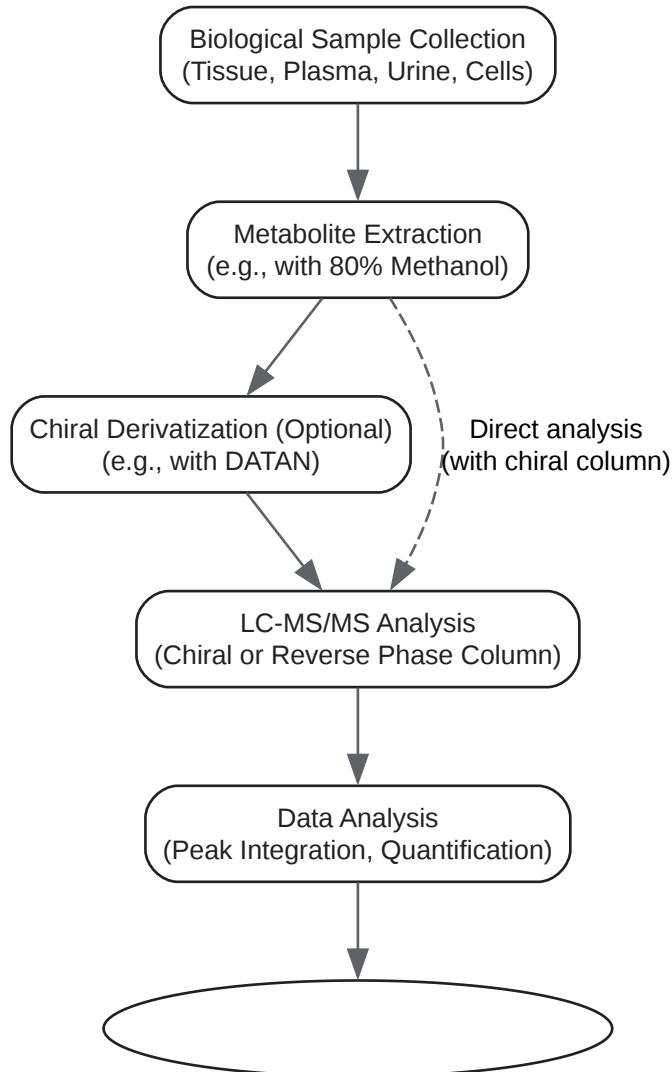
Signaling Pathways and Experimental Workflows

Signaling Pathway of D-2-Hydroxyglutarate in IDH-Mutant Cancer

Oncogenic Signaling of D-2-Hydroxyglutarate



General Workflow for 2-HG Quantification by LC-MS/MS

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